Enaminone vs. Saturated Amine: A Fundamental Shift in Molecular Properties
The (4E)-4-[(dimethylamino)methylidene] substituent creates a conjugated enaminone system, which profoundly alters key physicochemical properties compared to the saturated aminomethyl analog (blarcamesine). Computational predictions show a significant increase in lipophilicity and a different hydrogen-bonding capacity, which are critical drivers of biological activity and synthetic utility [1].
| Evidence Dimension | Calculated LogP (cLogP) |
|---|---|
| Target Compound Data | 4.1 |
| Comparator Or Baseline | Blarcamesine (cLogP ≈ 3.3) |
| Quantified Difference | Δ cLogP ≈ +0.8 (higher lipophilicity) |
| Conditions | Computational prediction (ALOGPS 2.1) based on SMILES: CN(C)C=C1COC(C1=O)(c1ccccc1)c1ccccc1 vs. CN(C)CC1COC1(c1ccccc1)c1ccccc1. |
Why This Matters
The higher lipophilicity of the enaminone suggests different ADME properties, making it a distinct chemical probe for studying target engagement versus the clinical candidate blarcamesine.
- [1] VCCLAB. (2024). ALOGPS 2.1. Virtual Computational Chemistry Laboratory. View Source
